N-(2-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 2-methoxyphenyl group at position 3 and a sulfanylacetamide side chain linked to a 2-fluorophenyl moiety. The compound’s design aligns with trends in medicinal chemistry, where fluorinated and heterocyclic scaffolds are prioritized for drug discovery .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S2/c1-28-17-9-5-4-8-16(17)25-20(27)19-15(10-11-29-19)24-21(25)30-12-18(26)23-14-7-3-2-6-13(14)22/h2-11H,12H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWVFMHRBFSNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, pharmacological properties, and biological effects based on available literature.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of approximately 421.51 g/mol. Its structure consists of a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cell signaling pathways. Research indicates that it may act as an inhibitor of the Wnt signaling pathway by targeting Porcupine (Porcn), an acyltransferase crucial for the palmitoylation of Wnt proteins. This inhibition can affect various cellular processes including proliferation and differentiation in cancer cells.
Biological Activity and Pharmacological Studies
-
Anticancer Activity :
- Case Study : A study conducted on multicellular spheroids revealed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the disruption of Wnt signaling, leading to decreased cell viability and increased apoptosis .
- In vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis through the modulation of key regulatory proteins involved in these processes.
- Enzyme Inhibition :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the aromatic rings and the thieno[3,2-d]pyrimidine scaffold significantly influence the biological activity of this class of compounds. Substituents such as fluorine and methoxy groups enhance the binding affinity to target proteins, thereby increasing potency .
Toxicity and Safety Profile
While specific toxicity data for this compound is limited, related compounds have shown manageable toxicity profiles in preliminary studies. Further toxicological evaluations are necessary to establish safety for potential therapeutic use.
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Substituent Effects on Activity and Solubility
- Fluorine vs. Chlorine : Fluorine’s smaller size and electronegativity improve metabolic stability compared to chlorine, which may increase cytotoxicity (e.g., dichlorophenyl in ).
- Methoxy vs.
- Di-Substitution Patterns : Compounds with 3,5-difluorophenyl () or 2,4-difluorophenyl () substituents exhibit higher steric bulk, which may influence binding pocket interactions.
Core Structure Variations
- Thieno[3,2-d]pyrimidin-4-one vs.
- Pyrimidin-6-one Core (): Lacks the fused thiophene ring, reducing aromatic surface area and possibly diminishing kinase affinity compared to thienopyrimidine derivatives.
NMR and Structural Analysis Insights
- However, modifications in key regions (e.g., 2-methoxyphenyl in the target compound vs. 3,5-difluorophenyl in ) directly impact bioactivity .
Methodological Considerations for Structural Comparison
Graph-based similarity analysis () confirms that the sulfanylacetamide linker and thienopyrimidinone core are conserved across analogs, while substituent variations drive functional differences. Computational tools like SHELXL () aid in crystallographic refinement, critical for understanding steric and electronic interactions.
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The core structure is synthesized via cyclization of 3-aminothiophene-2-carboxylates with urea or thiourea derivatives under acidic conditions. A representative protocol involves:
- Starting Material : Methyl 3-amino-4-(2-methoxyphenyl)thiophene-2-carboxylate.
- Cyclization : React with urea in polyphosphoric acid (PPA) at 120°C for 6 hours.
- Isolation : Quench in ice water, filter, and recrystallize from ethanol to yield 3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine.
Critical Parameters :
- Temperature Control : Excess heat (>130°C) promotes decomposition.
- Acid Selection : PPA outperforms H₂SO₄ in minimizing side reactions.
Chlorination at Position 2
Phosphorus Oxychloride-Mediated Chlorination
The 2-hydroxyl group of the pyrimidinone is replaced with chlorine using POCl₃:
- Reaction Conditions :
- POCl₃ (5 equivalents), reflux (110°C), 4–6 hours.
- Catalytic N,N-dimethylaniline (0.1 equivalents) enhances reactivity.
- Workup : Pour onto ice, neutralize with NH₃, extract with ethyl acetate, and dry over Na₂SO₄.
Yield : 75–85% after recrystallization from toluene.
Introduction of the Sulfanylacetamide Side Chain
Nucleophilic Substitution with Mercaptoacetamide
The 2-chloro intermediate reacts with 2-mercapto-N-(2-fluorophenyl)acetamide under basic conditions:
Mercaptoacetamide Synthesis :
Coupling Reaction :
Optimization Insights :
- Solvent : DMF ensures solubility of both reactants.
- Base : K₂CO₃ minimizes hydrolysis compared to NaOH.
Yield : 68–72% after silica gel chromatography (hexane/ethyl acetate 3:1).
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with tR = 6.72 min.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Temperature | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Cyclocondensation | Urea/PPA | 120°C | 78% | 95% | |
| Chlorination | POCl₃/DMF | 110°C | 83% | 97% | |
| Thioether Formation | K₂CO₃/DMF | 60°C | 70% | 98% |
Challenges and Mitigation Strategies
Thiol Oxidation :
Regioselectivity in Cyclization :
Industrial-Scale Considerations
Q & A
Q. What are the validated methods for synthesizing N-(2-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?
- Methodology : The synthesis typically involves multi-step reactions starting with the thieno[3,2-d]pyrimidin-4-one core. Key steps include:
- Nucleophilic substitution : Introducing the sulfanylacetamide group via reaction with 2-mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in ethanol) .
- Functionalization of the phenyl ring : Fluorine and methoxy substituents are introduced using halogenation or Ullmann-type coupling, requiring controlled temperatures (60–80°C) and anhydrous solvents like DMF .
- Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane (1:3 ratio) is recommended for isolating intermediates .
Note: Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. How is the structural integrity of this compound confirmed?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methoxy group at δ 3.8 ppm) .
- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 496.12 (calculated for C₂₃H₁₈FN₃O₃S₂) .
- X-ray Crystallography (if crystals form): Resolves bond angles and dihedral strains in the thienopyrimidine core .
Q. What are the key physicochemical properties relevant to experimental design?
- Typical Properties (based on analogs):
| Property | Data | Source |
|---|---|---|
| Solubility | DMSO >50 mg/mL; water <0.1 mg/mL | |
| Stability | Degrades at pH <3 or >10 | |
| LogP | ~3.5 (predicted) |
- Experimental Determination : Melting point (DSC) and HPLC purity (>95%) are critical for reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Approach :
- Variation of substituents : Compare analogs with substituents at the 2-fluorophenyl (e.g., Cl, CH₃) and 2-methoxyphenyl (e.g., NO₂, CF₃) positions .
- Biological assays : Test inhibition of kinase targets (e.g., EGFR, VEGFR2) using in vitro kinase assays (IC₅₀ values) .
- Computational modeling : Docking studies (AutoDock Vina) predict binding affinity to ATP-binding pockets .
Q. How to resolve contradictions in biological activity data across analogs?
- Case Example : If analog A shows potent anti-cancer activity but analog B (with a methyl group) is inactive:
Validate assay conditions : Ensure consistent cell lines (e.g., MCF-7 vs. HepG2) and incubation times .
Metabolic stability : Use liver microsomes to assess if B is rapidly metabolized .
Solubility limits : Measure free drug concentration in media via LC-MS .
Q. What strategies improve yield in large-scale synthesis?
- Optimization Steps :
- Catalyst screening : Replace K₂CO₃ with DBU for faster sulfanyl group incorporation .
- Solvent switch : Use toluene instead of ethanol to reduce byproducts in cyclization steps .
- Flow chemistry : Continuous flow reactors enhance reproducibility for high-throughput synthesis .
Q. How to design stability studies for long-term storage?
- Protocol :
- Forced degradation : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks .
- Analytical endpoints : Monitor via HPLC for new peaks (degradants) and LC-MS for structural changes .
- Recommendation : Store lyophilized at -20°C in amber vials with desiccant .
Data Contradiction Analysis
Q. Why do computational predictions of LogP conflict with experimental results?
- Root Cause :
- Software limitations : Tools like ChemDraw may underestimate the polar surface area of the sulfanyl group .
- Experimental error : Shake-flask method requires precise pH control (7.4) to avoid ionization .
- Resolution : Cross-validate using reversed-phase HPLC retention times .
Methodological Challenges
Q. How to address low solubility in in vivo studies?
- Strategies :
- Formulation : Use PEG-400/water (70:30) or liposomal encapsulation .
- Prodrug design : Introduce phosphate esters at the acetamide group .
Q. What are best practices for reproducibility in multi-lab studies?
- Checklist :
- Standardize synthetic protocols (e.g., solvent grades, stirring rates) .
- Share characterized intermediates (NMR/HRMS data) via open-access repositories .
- Use internal controls (e.g., a reference inhibitor) in bioassays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
